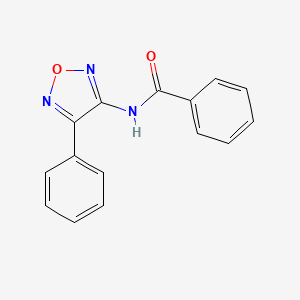

N-(4-phényl-1,2,5-oxadiazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Applications De Recherche Scientifique

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has a wide range of scientific research applications, including:

Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

Material Science: The compound’s unique structural properties make it suitable for use in the development of high-energy materials and energetic ionic salts.

Mécanisme D'action

Target of Action

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that has been synthesized for its potential biological activities Compounds with similar structures, such as 1,3,4-oxadiazoles, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Mode of Action

For instance, some oxadiazole derivatives have been reported to inhibit enzymes like tyrosine kinase . The compound may interact with its targets, leading to changes in the normal functioning of the target, which could result in the observed biological activities.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, oxidative stress, and various metabolic processes .

Pharmacokinetics

One study suggests that a compound with a similar structure showed an outstanding ability to permeate across the gastrointestinal tract, indicating it would have a high systemic absorption if used as a therapeutic .

Result of Action

These could include inhibition of enzyme activity, disruption of cell growth and proliferation, and modulation of oxidative stress responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as sodium acetate and acetic acid, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide include other oxadiazole derivatives such as:

1,2,4-Oxadiazole: Known for its applications in medicinal chemistry and material science.

1,3,4-Oxadiazole: Used in the development of high-energy materials and pharmaceuticals.

1,2,3-Oxadiazole: Explored for its potential in various chemical and biological applications.

Uniqueness

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide stands out due to its specific structural features, which confer unique reactivity and stability.

Activité Biologique

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Overview of the Compound

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide belongs to the oxadiazole class of compounds, known for their varied pharmacological properties. The oxadiazole ring structure is critical for its interaction with biological targets, contributing to its potential therapeutic applications.

The biological activity of N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including tyrosine kinases and other targets involved in cellular signaling pathways.

- Cell Proliferation Modulation : It may disrupt normal cell growth and proliferation processes, making it a candidate for anticancer applications .

- Oxidative Stress Response : The compound's action can modulate oxidative stress pathways, which are crucial in various disease processes.

Biological Activities

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide exhibits several notable biological activities:

Anticancer Activity

Research has indicated that derivatives of oxadiazoles possess significant anticancer properties. For instance:

- In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through mechanisms involving caspase activation and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Studies show that oxadiazole derivatives can exhibit effective antibacterial and antifungal activities against various strains .

Antiplasmodial Activity

There is emerging evidence supporting the antiplasmodial activity of N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide:

- A related compound demonstrated high activity against Plasmodium falciparum, with an IC50 value indicating potent action against malaria parasites .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances binding affinity and specificity |

| Phenyl Ring | Influences enzyme interaction and selectivity |

| Alkyl Substituents | May improve solubility and bioavailability |

Research indicates that modifications at the 4-position of the phenyl ring significantly impact the compound's potency and selectivity against specific biological targets .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide exhibit good gastrointestinal absorption and permeability across biological membranes. This indicates potential for oral bioavailability in therapeutic applications .

Case Studies

Several studies have documented the efficacy of N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide and its derivatives:

- Anticancer Efficacy : A study demonstrated that certain derivatives showed significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range .

- Antimicrobial Activity : A series of oxadiazole derivatives were tested against bacterial strains with some showing comparable efficacy to standard antibiotics like streptomycin .

Propriétés

IUPAC Name |

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(12-9-5-2-6-10-12)16-14-13(17-20-18-14)11-7-3-1-4-8-11/h1-10H,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJCLEINJKBKGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.